molecular formula C7H8F2N2 B13136072 (R)-2,2-Difluoro-1-(pyridin-2-yl)ethanamine

(R)-2,2-Difluoro-1-(pyridin-2-yl)ethanamine

Cat. No.: B13136072
M. Wt: 158.15 g/mol
InChI Key: VJYBMLHLZAGWBW-ZCFIWIBFSA-N
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Description

®-2,2-Difluoro-1-(pyridin-2-yl)ethanamine is a chiral compound characterized by the presence of a pyridine ring and two fluorine atoms attached to the ethanamine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-2,2-Difluoro-1-(pyridin-2-yl)ethanamine typically involves the introduction of the difluoro group and the pyridine ring into the ethanamine structure. One common method involves the reaction of pyridin-2-ylmethanamine with a difluoromethylating agent under controlled conditions. The reaction is usually carried out in the presence of a base such as sodium hydride or potassium tert-butoxide to facilitate the formation of the difluoro compound .

Industrial Production Methods

Industrial production of ®-2,2-Difluoro-1-(pyridin-2-yl)ethanamine may involve large-scale synthesis using similar reaction conditions as in laboratory settings but optimized for higher yields and purity. The use of continuous flow reactors and advanced purification techniques such as chromatography can enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

®-2,2-Difluoro-1-(pyridin-2-yl)ethanamine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield pyridin-2-yl ketones, while reduction can produce pyridin-2-yl amines .

Scientific Research Applications

®-2,2-Difluoro-1-(pyridin-2-yl)ethanamine has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its role in drug development.

    Industry: It is used in the production of specialty chemicals and materials with specific properties

Mechanism of Action

The mechanism of action of ®-2,2-Difluoro-1-(pyridin-2-yl)ethanamine involves its interaction with specific molecular targets and pathways. The presence of the difluoro group and the pyridine ring allows the compound to bind to enzymes and receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or alteration of cellular signaling pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

®-2,2-Difluoro-1-(pyridin-2-yl)ethanamine is unique due to the presence of the difluoro group, which imparts distinct chemical and biological properties. This makes it a valuable compound for various applications in research and industry .

Properties

Molecular Formula

C7H8F2N2

Molecular Weight

158.15 g/mol

IUPAC Name

(1R)-2,2-difluoro-1-pyridin-2-ylethanamine

InChI

InChI=1S/C7H8F2N2/c8-7(9)6(10)5-3-1-2-4-11-5/h1-4,6-7H,10H2/t6-/m1/s1

InChI Key

VJYBMLHLZAGWBW-ZCFIWIBFSA-N

Isomeric SMILES

C1=CC=NC(=C1)[C@H](C(F)F)N

Canonical SMILES

C1=CC=NC(=C1)C(C(F)F)N

Origin of Product

United States

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